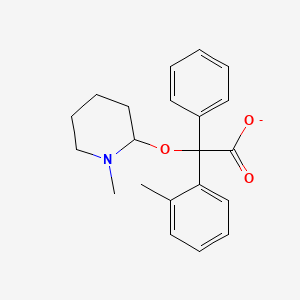
magnesium;cyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;cyclopenta-1,3-diene is an organometallic compound that consists of a magnesium atom bonded to a cyclopenta-1,3-diene ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity. The cyclopenta-1,3-diene ligand is a five-membered ring with alternating double bonds, which provides a conjugated system that can interact with the magnesium atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;cyclopenta-1,3-diene can be synthesized through various methods. One common approach involves the reaction of cyclopenta-1,3-diene with a magnesium halide, such as magnesium chloride, in the presence of a suitable solvent like tetrahydrofuran. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as: [ \text{Cyclopenta-1,3-diene} + \text{MgCl}_2 \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar principles as laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium;cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent itself.
Substitution: The cyclopenta-1,3-diene ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield magnesium oxide, while substitution reactions can produce various substituted cyclopentadiene derivatives.
Scientific Research Applications
Magnesium;cyclopenta-1,3-diene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s reactivity is explored in biochemical studies to understand its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug delivery systems.
Industry: this compound is utilized in the production of polymers and other advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which magnesium;cyclopenta-1,3-diene exerts its effects involves the interaction of the magnesium atom with the conjugated system of the cyclopenta-1,3-diene ligand. This interaction can facilitate various chemical transformations, including electron transfer and bond formation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Magnesium;cyclopentadienyl: Similar to magnesium;cyclopenta-1,3-diene but with a different ligand structure.
Magnesium;benzene: Another organometallic compound with a benzene ligand instead of cyclopenta-1,3-diene.
Magnesium;ferrocene: Contains a ferrocene ligand, which is a sandwich compound with iron.
Uniqueness
This compound is unique due to the specific electronic properties of the cyclopenta-1,3-diene ligand, which provides distinct reactivity compared to other magnesium-organometallic compounds. Its ability to participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C10H2Mg-8 |
|---|---|
Molecular Weight |
146.43 g/mol |
IUPAC Name |
magnesium;cyclopenta-1,3-diene |
InChI |
InChI=1S/2C5H.Mg/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2 |
InChI Key |
JKFJKSYCTHXSTO-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


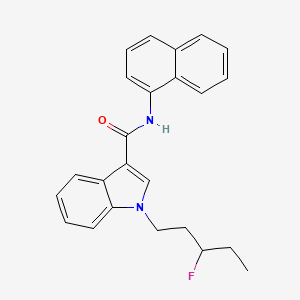
![disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate](/img/structure/B12350648.png)
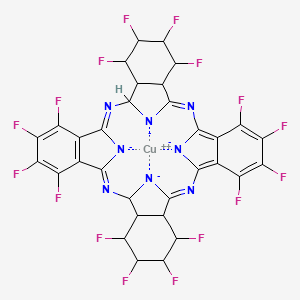

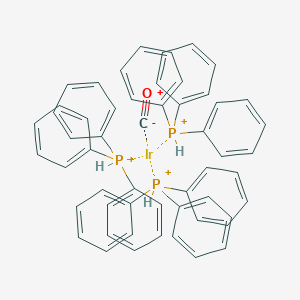
![N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12350698.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350699.png)
![3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12350701.png)
![(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)piperidin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B12350705.png)
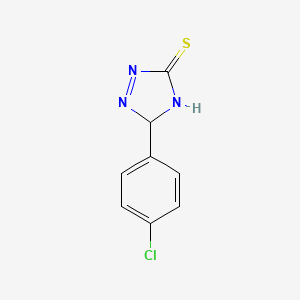
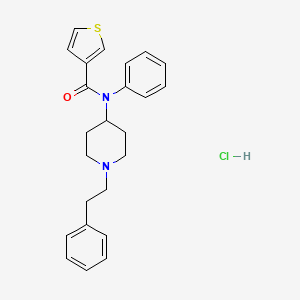
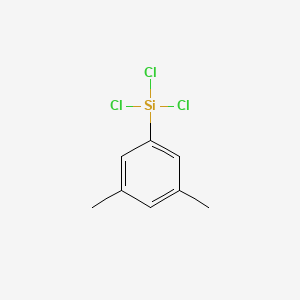
![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12350716.png)
